Cas no 2138256-77-4 (1-(5-fluoro-4-formylpyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid)

1-(5-Fluoro-4-formylpyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic compound featuring a pyridine core substituted with a fluoro group and a formyl moiety, coupled with a pyrazole ring bearing a carboxylic acid functionality. This structure imparts reactivity suitable for further derivatization, making it valuable in medicinal chemistry and pharmaceutical research. The presence of both aldehyde and carboxylic acid groups allows for selective modifications, enabling its use as a key intermediate in the synthesis of bioactive molecules. Its well-defined molecular architecture ensures consistent performance in coupling reactions and scaffold diversification, supporting applications in drug discovery and agrochemical development.
1-(5-fluoro-4-formylpyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid structure
2138256-77-4 structure
Product Name:1-(5-fluoro-4-formylpyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid
CAS No:2138256-77-4
MF:C11H8FN3O3
MW:249.197925567627
CID:5965184
PubChem ID:165453247
Update Time:2025-10-24

1-(5-fluoro-4-formylpyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-731555
    • 1-(5-fluoro-4-formylpyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid
    • 2138256-77-4
    • Inchi: 1S/C11H8FN3O3/c1-6-2-9(11(17)18)14-15(6)10-3-7(5-16)8(12)4-13-10/h2-5H,1H3,(H,17,18)
    • InChI Key: VKWBLVKQGRGUKJ-UHFFFAOYSA-N
    • SMILES: FC1=CN=C(C=C1C=O)N1C(C)=CC(C(=O)O)=N1

Computed Properties

  • Exact Mass: 249.05496929g/mol
  • Monoisotopic Mass: 249.05496929g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 85.1Ų

1-(5-fluoro-4-formylpyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-731555-1.0g
1-(5-fluoro-4-formylpyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid
2138256-77-4
1g
$0.0 2023-06-07

Additional information on 1-(5-fluoro-4-formylpyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid

1-(5-Fluoro-4-formylpyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic Acid: A Comprehensive Overview

1-(5-Fluoro-4-formylpyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid, with the CAS number 2138256-77-4, is a compound of significant interest in the field of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a pyridine ring and a pyrazole ring, both of which are key contributors to its chemical properties and potential applications.

The compound's structure features a pyridine ring substituted with a fluoro group at the 5-position and a formyl group at the 4-position. This substitution pattern is crucial for its reactivity and selectivity in various chemical reactions. The pyrazole ring, on the other hand, is substituted with a methyl group at the 5-position and a carboxylic acid group at the 3-position. This combination of functional groups makes the compound versatile in terms of its potential for further modification and application in drug design.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Its ability to act as a precursor for more complex molecules has been explored in several research papers. For instance, researchers have demonstrated that this compound can be used as an intermediate in the synthesis of bioactive compounds with potential anti-inflammatory and anti-cancer properties.

The synthesis of 1-(5-fluoro-4-formylpyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid involves a multi-step process that typically begins with the preparation of the pyridine derivative. The introduction of the fluoro and formyl groups is followed by coupling reactions to attach the pyrazole ring. The final step involves the introduction of the carboxylic acid group, which is essential for further functionalization.

In terms of applications, this compound has shown promise in the field of medicinal chemistry. Its ability to modulate biological pathways makes it a valuable tool for researchers working on drug discovery programs. Recent studies have focused on its potential as an inhibitor of certain enzymes involved in inflammatory processes, suggesting its role in the development of anti-inflammatory drugs.

The pharmacokinetic properties of this compound have also been investigated, with particular attention to its bioavailability and metabolic stability. These studies are critical for determining its suitability as a lead compound in drug development programs.

In conclusion, 1-(5-fluoro-4-formylpyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid is a compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure and versatile functional groups make it an attractive candidate for further research and development.

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